molecular formula C9H9BrN4O B12581142 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole CAS No. 188890-67-7

5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole

Cat. No.: B12581142
CAS No.: 188890-67-7
M. Wt: 269.10 g/mol
InChI Key: BAKNLXDAECNJCI-UHFFFAOYSA-N
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Description

5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromine atom at the 5-position and a 4-methoxyphenylmethyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic or basic conditions.

    Attachment of the 4-Methoxyphenylmethyl Group: This step involves the reaction of the tetrazole with a suitable 4-methoxyphenylmethyl halide under basic conditions to form the final compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom or the tetrazole ring, leading to debromination or ring-opening reactions.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of debrominated tetrazole or ring-opened products.

    Substitution: Formation of new tetrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biological processes involving tetrazoles.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Medicine:

    Drug Development: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of antimicrobial or anticancer drugs.

Industry:

    Agriculture: It can be used in the synthesis of agrochemicals.

    Electronics: The compound may find applications in the development of electronic materials and devices.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The methoxy group can also play a role in modulating the compound’s reactivity and binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, influencing signal transduction pathways.

    DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    5-Bromo-1-phenyl-1H-tetrazole: Similar structure but lacks the methoxy group, which can influence its reactivity and applications.

    4-Methoxyphenyl-1H-tetrazole: Lacks the bromine atom, which can affect its chemical properties and biological activity.

    1-[(4-Methoxyphenyl)methyl]-1H-tetrazole:

Uniqueness: The presence of both the bromine atom and the 4-methoxyphenylmethyl group in 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole makes it unique

Properties

CAS No.

188890-67-7

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]tetrazole

InChI

InChI=1S/C9H9BrN4O/c1-15-8-4-2-7(3-5-8)6-14-9(10)11-12-13-14/h2-5H,6H2,1H3

InChI Key

BAKNLXDAECNJCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)Br

Origin of Product

United States

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